Violuric acid monohydrate

概要

説明

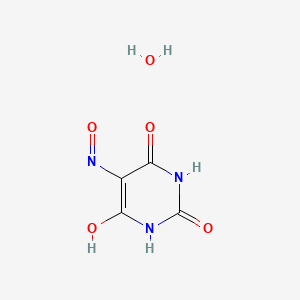

Violuric acid monohydrate is an organic compound with the formula HON=C(CONH)₂CO·H₂O. It crystallizes as a white or off-white monohydrate and is known for forming deeply colored salts with various metals. The compound has attracted attention due to its unique chemical properties and applications in various fields .

準備方法

Violuric acid monohydrate can be synthesized through several methods:

Reaction of Barbituric Acid with Nitrous Acid: This method was first described by Adolf Baeyer.

Condensation of Alloxan with Hydroxylamine: Another common method involves the condensation of alloxan with hydroxylamine, which is typical for forming the oxime of other carbonyl compounds.

化学反応の分析

Violuric acid monohydrate undergoes various chemical reactions:

Deprotonation: It readily deprotonates to form salts of the anion [ON=C(CONH)₂CO]⁻, which are often deeply colored.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less commonly documented.

Substitution Reactions: this compound can undergo substitution reactions, particularly involving the nitroso group.

科学的研究の応用

Analytical Chemistry

Spectrophotometric Applications

Violuric acid monohydrate is primarily utilized as a reagent for the spectrophotometric determination of metal ions, notably cobalt. Its ability to form colored complexes with various cations allows for sensitive detection methods. The compound exhibits a strong absorbance in the UV-Vis spectrum, making it ideal for quantitative analysis of metals in different matrices, including environmental samples and biological fluids .

Colorimetric Detection

The formation of colored complexes with violuric acid is attributed to its n–π* transitions, which are influenced by the ligand's structural properties. Research has demonstrated that co-crystallization with amino acids can modify the color of the resulting salts, providing insights into the proton transfer mechanisms that govern these interactions . This property is exploited in designing colorimetric assays for detecting specific ions.

Biological Research

Antihypoxic Agent

this compound has been identified as an antihypoxic agent, showing potential in mitigating hypoxia-related conditions. Its mechanism involves the inhibition of monoamine oxidase-B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. This inhibition suggests that violuric acid could be explored as a therapeutic agent in neuroprotection .

Antimicrobial Properties

The compound demonstrates significant antimicrobial activity against various pathogens. Studies have shown that violuric acid can inhibit the growth of undesirable algae, bacteria, and fungi, making it valuable in agricultural and environmental applications . Furthermore, its cobalt complexes exhibit antiviral and antibacterial properties, indicating potential uses in pharmacology and medicine .

Material Science

Coordination Chemistry

Violuric acid serves as a ligand in coordination chemistry, forming complexes with transition metals such as iron, cobalt, and manganese. These complexes are studied for their unique structural properties and potential applications in catalysis and materials development . The ability to form stable coordination compounds enhances its utility in synthesizing new materials with tailored properties.

Crystal Engineering

Recent research has focused on the crystal engineering of violuric acid derivatives through co-crystallization with amino acids. This approach has led to the formation of multicomponent crystalline phases that exhibit distinct physical properties, including varying colors based on intermolecular interactions . Such studies contribute to understanding how molecular interactions influence material characteristics.

Case Studies

作用機序

The mechanism of action of violuric acid monohydrate involves its ability to form deeply colored salts with various metals. This property is due to the deprotonation of the compound, which leads to the formation of the anion [ON=C(CONH)₂CO]⁻. The anion can then interact with metal ions to form colored complexes .

類似化合物との比較

Violuric acid monohydrate is similar to other compounds such as:

Barbituric Acid: Both compounds share a similar structure, but this compound has a nitroso group that allows for additional coordination and hydrogen bonding possibilities.

Alloxan: This compound is used in the synthesis of this compound and shares some chemical properties.

This compound is unique due to its ability to form brightly colored salts with various metals, a property not commonly found in its similar compounds .

生物活性

Violuric acid monohydrate, a derivative of barbituric acid, has garnered attention for its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications in various fields, particularly in agriculture and medicine.

- Molecular Formula : C₄H₃N₃O₄·H₂O

- Molecular Weight : 175.10 g/mol

- Melting Point : Approximately 245 °C (decomposes)

Violuric acid's structure allows for extensive hydrogen bonding, which is crucial for its biological activity. The compound exhibits a planar configuration that facilitates interactions with various biological targets .

1. Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against a range of microorganisms:

- Fungicidal Activity : It inhibits the growth of several algae species including Scenedesmus, Chlorella, and Anabaena. This property makes it useful in controlling undesirable algal blooms in water supplies .

- Bactericidal Activity : Effective against bacteria such as Xanthomonas and Erwinia, violuric acid can be employed in agricultural settings to combat plant pathogens .

The antimicrobial efficacy of violuric acid is attributed to its ability to disrupt cellular processes in target organisms:

- Cell Membrane Disruption : Violuric acid may compromise the integrity of microbial cell membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity : The compound interferes with key metabolic pathways, inhibiting the growth and reproduction of pathogens .

3. Potential Therapeutic Applications

Emerging research indicates that violuric acid could have therapeutic applications beyond agriculture:

- Neuroprotective Effects : As a reversible monoamine oxidase-B inhibitor, violuric acid shows promise in treating neurodegenerative diseases such as Parkinson's disease by reducing oxidative stress and neuroinflammation .

- Antitumor Activity : Preliminary studies suggest that violuric acid derivatives exhibit cytotoxic effects on cancer cells, potentially through the induction of apoptosis and inhibition of tumor growth .

Case Study 1: Algal Control in Aquatic Systems

A study evaluated the effectiveness of violuric acid as an algaecide in freshwater environments. The results indicated a significant reduction in algal biomass, particularly targeting harmful species like Anabaena and Oscillatoria. The compound was noted for its rapid biodegradability and low toxicity to aquatic life, making it an environmentally friendly alternative to traditional algaecides.

Case Study 2: Antimicrobial Efficacy Against Plant Pathogens

Research on the application of violuric acid in agriculture highlighted its effectiveness against Erwinia species responsible for crop diseases. Field trials demonstrated a marked decrease in disease incidence when violuric acid was applied, suggesting its potential as a biopesticide.

Summary Table of Biological Activities

特性

IUPAC Name |

6-hydroxy-5-nitroso-1H-pyrimidine-2,4-dione;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O4.H2O/c8-2-1(7-11)3(9)6-4(10)5-2;/h(H3,5,6,8,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGCOHAQRQNJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)O)N=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26351-19-9 | |

| Record name | Violuric Acid Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of violuric acid monohydrate?

A1: this compound (C4H3N3O4·H2O) exists in at least two polymorphic forms. The more recently discovered polymorph exhibits a higher density and more extensive hydrogen bonding compared to the previously known form []. Both polymorphs feature planar hydrogen-bonded sheets of violuric acid and water molecules. In these sheets, every atom of the violuric acid molecule lies on a crystallographic mirror plane []. The stacking arrangement of these sheets differs between the two polymorphs, with the denser form exhibiting an offset ...ABCABC... repeat pattern that lacks ring-stacking interactions [].

Q2: What insights have computational studies provided regarding the water molecules in this compound crystals?

A3: Monte Carlo simulations have been employed to determine the positions and orientations of water molecules within this compound crystals []. The interaction potentials utilized in these simulations were developed using ab initio calculations and corrected for basis set superposition error. The simulation results aligned well with experimental data, indicating the reliability of the developed interaction potentials for future studies [].

Q3: Has violuric acid and its derivatives been explored for potential applications in nonlinear optics (NLO)?

A4: Yes, research has explored the potential of violuric acid derivatives as NLO materials []. This is attributed to the noncentrosymmetric crystal structures observed in some barbiturate derivatives, including violuric acid. Studies have investigated the self-assembly, crystal structures, and optical properties of various violuric acid derivatives to assess their suitability for NLO applications [].

Q4: Are there any known complexes of violuric acid with metal ions, and what is their structural significance?

A5: Yes, violuric acid can form complexes with various metal ions. For instance, a complex with Yttrium (III) has been synthesized and characterized []. This complex, [Y(C4H2N3O4)2.4H2O]Cl, crystallizes in the orthorhombic system and belongs to the P21212 space group. The crystal structure reveals that only half of the molecule occupies the asymmetric unit cell []. This type of complex formation highlights the potential of violuric acid in coordinating with metal centers, opening avenues for further investigation into its coordination chemistry and potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。